3-{2-[4-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[4-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile is an organic compound known for its diverse applications in various scientific fields. This compound features a nitrile group, a phenoxy linkage, and a chlorotrifluoromethylphenyl group, making it a versatile molecule in synthetic and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 3-{2-[4-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile, a common approach involves the condensation of 4-chloro-3-(trifluoromethyl)phenol with a suitable benzaldehyde derivative under basic conditions, followed by cyanation.
Step 1: Formation of Phenoxybenzaldehyde
4-chloro-3-(trifluoromethyl)phenol reacts with 2-bromobenzaldehyde in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF).
Step 2: Cyanation
The resulting phenoxybenzaldehyde undergoes a Knoevenagel condensation with malononitrile, using a base such as piperidine, leading to the formation of this compound.
Industrial Production Methods
Industrially, this compound can be produced in large-scale reactors where the above reactions are optimized for yield and purity, often involving continuous flow methods and advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids under strong oxidative conditions.
Reduction: The compound can be reduced to produce amines or aldehydes.
Substitution: Various nucleophilic substitution reactions can occur at the phenyl rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Sodium hydride (NaH) or Grignard reagents under anhydrous conditions.
Major Products
Amides: Formed from the oxidation of the nitrile group.
Amines: Result from the reduction processes.
Functionalized Phenyl Derivatives: Produced through substitution reactions.
Scientific Research Applications
This compound finds applications across multiple domains:
Chemistry: Used as an intermediate in organic synthesis, especially in designing pharmaceuticals and agrochemicals.
Biology: Serves as a probe in biochemical assays to study enzyme kinetics and binding interactions.
Medicine: Investigated for potential therapeutic properties in treating various diseases due to its unique structural features.
Industry: Applied in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
3-{2-[4-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile interacts with molecular targets through its functional groups. The nitrile and phenoxy functionalities play critical roles in binding to enzymes or receptors, inhibiting or modulating their activities. The compound can interfere with signaling pathways by interacting with key proteins, making it valuable in research.
Comparison with Similar Compounds
Similar Compounds
3-{2-[4-Chloro-3-(difluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile
3-{2-[4-Chloro-3-(fluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile
Unique Characteristics
The trifluoromethyl group in 3-{2-[4-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile imparts distinct electronic properties, enhancing its reactivity and stability. This makes it more versatile in synthetic applications compared to its difluoromethyl and fluoromethyl analogs.
Properties
IUPAC Name |
3-[2-[4-chloro-3-(trifluoromethyl)phenoxy]phenyl]-3-oxopropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3NO2/c17-13-6-5-10(9-12(13)16(18,19)20)23-15-4-2-1-3-11(15)14(22)7-8-21/h1-6,9H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYYXVLGMYEIMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC#N)OC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.